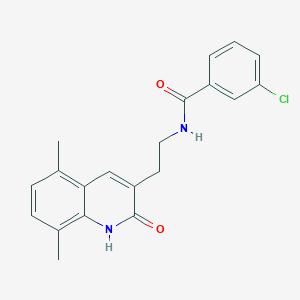

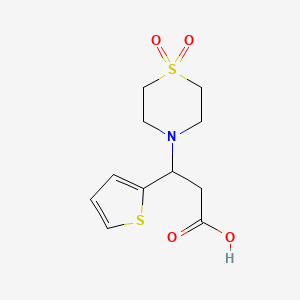

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O2S2 and its molecular weight is 486.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

A key application of this compound involves its use in the synthesis of various heterocyclic compounds. For example, 2-Methyl-4-oxo-4 H -1-benzothiophenopyran and its analogs, including structures related to the compound , have been prepared and shown to undergo facile conversion to pyrones and pyridones under the influence of carbon nucleophiles. These substances have diverse applications, particularly in the field of organic chemistry and drug synthesis (Ibrahim, El-Shaaer, & Hassan, 2002).

Antimicrobial Properties

In the realm of microbiology, derivatives of similar compounds have been synthesized and tested for their antimicrobial activities. For instance, certain thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives exhibit notable antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Enzymatic Activity Enhancement

This compound and its derivatives are also significant in enzymology. A study reported that certain pyrazolopyrimidinyl keto-esters and their derivatives effectively increased the reactivity of cellobiase, an enzyme important in various biochemical processes (Abd & Awas, 2008).

Cancer Research

In cancer research, similar compounds have shown promise. For example, pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme in cancer cell proliferation. Some of these compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Alam et al., 2016).

Corrosion Inhibition

Interestingly, pyranpyrazole derivatives, closely related to the chemical , have been studied as corrosion inhibitors. They are particularly effective in protecting mild steel, which is widely used in industrial applications. These inhibitors work by forming an adsorbed film on the metal surface, thus preventing corrosion (Dohare et al., 2017).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid, which is synthesized from 2-acetylthiophene and p-toluidine. The second intermediate is 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one, which is synthesized from 2-chloro-6-phenylpyrimidine and ethyl 2-mercaptoacetate. The third intermediate is 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one, which is synthesized by coupling the first and second intermediates.", "Starting Materials": [ "2-acetylthiophene", "p-toluidine", "2-chloro-6-phenylpyrimidine", "ethyl 2-mercaptoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid:", "Step 1: Dissolve 2-acetylthiophene (1.0 g, 7.5 mmol) and p-toluidine (1.2 g, 10 mmol) in methanol (20 mL) and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid (1.5 g, 85%) as a yellow solid.", "Synthesis of 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one:", "Step 1: Dissolve 2-chloro-6-phenylpyrimidine (1.0 g, 4.5 mmol) and ethyl 2-mercaptoacetate (1.2 g, 9 mmol) in DCM (20 mL) and add DMAP (0.1 g, 0.8 mmol) and TEA (1.5 mL, 10.8 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Wash the resulting mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one (1.0 g, 70%) as a white solid.", "Synthesis of 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one:", "Step 1: Dissolve 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid (0.5 g, 2.0 mmol) and 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one (0.6 g, 2.0 mmol) in DCM (10 mL) and add DCC (0.6 g, 2.9 mmol) and DMAP (0.1 g, 0.8 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting mixture and wash the solid with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one (0.5 g, 60%) as a yellow solid." ] } | |

CAS No. |

899755-10-3 |

Molecular Formula |

C26H22N4O2S2 |

Molecular Weight |

486.61 |

IUPAC Name |

2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C26H22N4O2S2/c1-17-9-11-19(12-10-17)22-14-21(23-8-5-13-33-23)29-30(22)25(32)16-34-26-27-20(15-24(31)28-26)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,27,28,31) |

InChI Key |

UHWUPNFFQFTRRN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

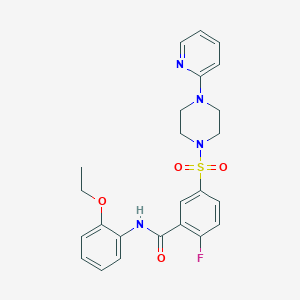

![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)

![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)

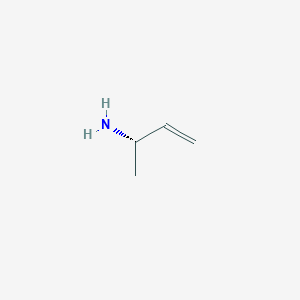

![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)

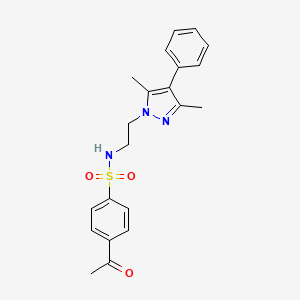

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)

![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)